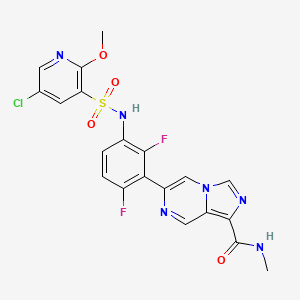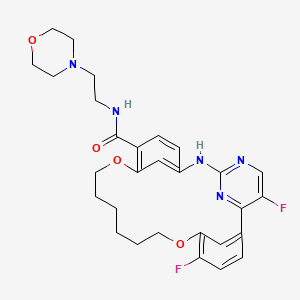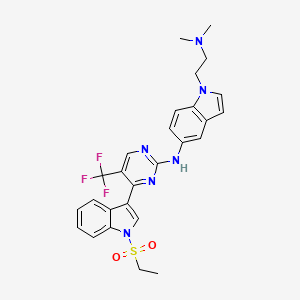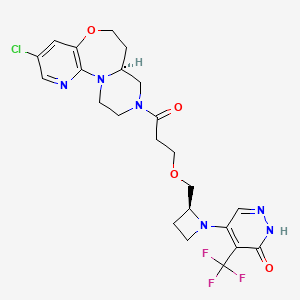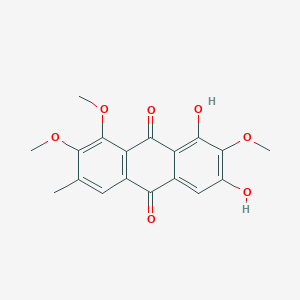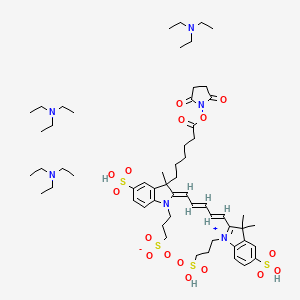
AF647-NHS ester (triTEA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AF647-NHS ester (triTEA) is a fluorescent dye that is an analogue of Alexa Fluor 647. It is widely used in scientific research for labeling proteins, peptides, and other molecules. The compound is known for its bright and photostable far-red fluorescence, making it ideal for imaging and flow cytometry applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
AF647-NHS ester (triTEA) is synthesized by reacting Alexa Fluor 647 with N-hydroxysuccinimide (NHS) to form the NHS ester. The reaction typically involves dissolving Alexa Fluor 647 in anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO) and adding NHS and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out at room temperature for several hours .
Industrial Production Methods
In industrial settings, the production of AF647-NHS ester (triTEA) follows similar synthetic routes but on a larger scale. The process involves the use of high-quality reagents and controlled reaction conditions to ensure the purity and yield of the final product. The compound is then purified using techniques such as column chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
AF647-NHS ester (triTEA) primarily undergoes substitution reactions. The NHS ester group reacts with primary amines (R-NH2) on proteins, peptides, and other molecules to form stable amide bonds .
Common Reagents and Conditions
The common reagents used in these reactions include primary amines, such as lysine residues on proteins, and buffers like sodium bicarbonate (pH 8.3). The reactions are typically carried out at room temperature for about an hour .
Major Products Formed
The major products formed from these reactions are fluorescently labeled proteins or peptides. These conjugates exhibit bright fluorescence and high photostability, making them suitable for various imaging and analytical applications .
Applications De Recherche Scientifique
AF647-NHS ester (triTEA) has a wide range of applications in scientific research:
Chemistry: Used for labeling and tracking chemical reactions and processes.
Biology: Employed in fluorescence microscopy, flow cytometry, and other imaging techniques to study cellular and molecular processes.
Medicine: Utilized in diagnostic assays and therapeutic research to label and track biomolecules.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications
Mécanisme D'action
AF647-NHS ester (triTEA) exerts its effects by forming stable amide bonds with primary amines on target molecules. The NHS ester group reacts with the amine groups, resulting in the covalent attachment of the fluorescent dye to the target molecule. This labeling allows for the visualization and tracking of the target molecule in various experimental settings .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alexa Fluor 647 NHS ester: Similar in structure and function, used for labeling proteins and peptides.
Cy5 NHS ester: Another far-red fluorescent dye with similar applications but different spectral properties.
DyLight 650 NHS ester: A comparable dye with similar uses in fluorescence imaging and labeling
Uniqueness
AF647-NHS ester (triTEA) is unique due to its high photostability and brightness, making it particularly suitable for long-term imaging applications. Its spectral properties are well-suited for use with common laser lines, such as the 633 nm laser, making it compatible with a wide range of imaging systems .
Propriétés
Formule moléculaire |
C58H94N6O16S4 |
|---|---|
Poids moléculaire |
1259.7 g/mol |
Nom IUPAC |
N,N-diethylethanamine;3-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3-methyl-5-sulfoindol-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C40H49N3O16S4.3C6H15N/c1-39(2)30-26-28(62(53,54)55)15-17-32(30)41(22-10-24-60(47,48)49)34(39)12-6-4-7-13-35-40(3,21-9-5-8-14-38(46)59-43-36(44)19-20-37(43)45)31-27-29(63(56,57)58)16-18-33(31)42(35)23-11-25-61(50,51)52;3*1-4-7(5-2)6-3/h4,6-7,12-13,15-18,26-27H,5,8-11,14,19-25H2,1-3H3,(H3-,47,48,49,50,51,52,53,54,55,56,57,58);3*4-6H2,1-3H3 |
Clé InChI |
ZSJDPEXOCKLWTC-UHFFFAOYSA-N |
SMILES isomérique |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)O)C |
SMILES canonique |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


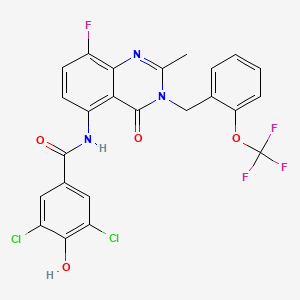
![(7S,10S,13S)-N-[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]-10-(2-morpholin-4-ylethyl)-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(18),15(19),16-triene-7-carboxamide](/img/structure/B15137509.png)
